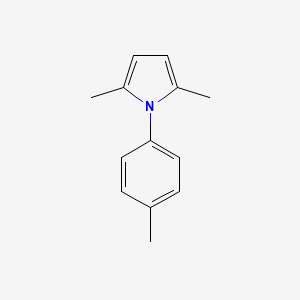

2,5-Dimethyl-1-p-tolyl-1H-pyrrole

Description

Contextualization of Pyrrole (B145914) Heterocycles in Advanced Chemical Research

Pyrrole, a five-membered aromatic heterocycle with the chemical formula C4H5N, is a cornerstone of organic chemistry. numberanalytics.comnumberanalytics.com First isolated in 1834 from coal tar, its unique aromatic character and the presence of a nitrogen atom endow it with distinct properties and reactivity. numberanalytics.comnumberanalytics.com This makes the pyrrole ring a fundamental structural motif in a multitude of natural products, including heme, chlorophyll, and various alkaloids, as well as in numerous synthetic compounds with significant biological activity. numberanalytics.comrsc.orgnih.gov

The versatility of the pyrrole scaffold has established it as a "privileged" structure in medicinal chemistry, materials science, and catalysis. rsc.org Its electron-rich nature facilitates electrophilic substitution reactions, allowing for extensive functionalization. numberanalytics.com Ongoing research focuses on developing novel and efficient synthetic methodologies to access diverse pyrrole derivatives with tailored properties for applications in areas such as pharmaceuticals, agrochemicals, and organic electronics. numberanalytics.comnumberanalytics.comresearcher.life

Significance of N-Substituted Pyrrole Derivatives in Modern Synthetic Chemistry

The strategic placement of a substituent on the nitrogen atom of the pyrrole ring to form an N-substituted pyrrole derivative significantly alters the molecule's steric and electronic landscape. This modification is a key strategy in modern synthetic chemistry to fine-tune the reactivity of the pyrrole core, enhance solubility, and introduce functional handles for further chemical transformations. mdpi.comuctm.edu Consequently, N-substituted pyrroles serve as crucial intermediates and target molecules in the synthesis of a wide array of functional materials and biologically active compounds. mdpi.comalliedacademies.org

The nature of the N-substituent can be tailored to direct the outcome of subsequent chemical reactions. For instance, the Paal-Knorr synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849), is a widely used route to access N-substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction, which can be performed under neutral or weakly acidic conditions, allows for the introduction of various substituents on the nitrogen atom. organic-chemistry.org The ability to modulate the properties of the pyrrole ring through N-substitution makes these derivatives highly valuable in the development of new technologies and therapeutic agents. mdpi.comalliedacademies.org

Rationale for Investigating 2,5-Dimethyl-1-p-tolyl-1H-pyrrole within Academic Research

The compound this compound is a subject of academic inquiry due to its specific structural features. The methyl groups at the 2 and 5 positions of the pyrrole ring provide steric bulk, which can influence the regioselectivity of reactions and enhance the stability of the molecule. The p-tolyl group, an aromatic ring attached to the nitrogen atom, further modifies the electronic properties and can engage in π-stacking interactions.

The synthesis of this compound can be achieved through the Paal-Knorr reaction between 2,5-hexanedione (B30556) and p-toluidine (B81030). mdpi.com Research into this compound and its analogs is often aimed at understanding the interplay between its structural components and their effect on the compound's reactivity and potential applications. For example, derivatives of this scaffold have been investigated for their potential as antibacterial, antifungal, and antitubercular agents. nih.gov The study of such compounds contributes to the fundamental knowledge of structure-property relationships in N-substituted pyrroles, which is crucial for the rational design of new functional molecules. nih.gov

Table of Physicochemical Properties for this compound:

| Property | Value |

| IUPAC Name | 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole |

| Molecular Formula | C₁₃H₁₅N nih.gov |

| Molecular Weight | 185.26 g/mol nih.gov |

| CAS Number | 5044-26-8 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-(4-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIUPUUNVWDJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365567 | |

| Record name | 2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32411-27-1 | |

| Record name | 2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl 1 P Tolyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 2,5-dimethyl-1-p-tolyl-1H-pyrrole provides a wealth of information about the different proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the p-tolyl group, the protons on the pyrrole (B145914) ring, and the methyl group protons.

The protons on the p-tolyl ring exhibit characteristic splitting patterns in the aromatic region of the spectrum. Due to the para-substitution, the four aromatic protons are chemically non-equivalent and typically appear as two distinct doublets. The two protons ortho to the pyrrole nitrogen are coupled to the two protons meta to the nitrogen, resulting in this doublet-of-doublets pattern.

The two protons on the pyrrole ring are chemically equivalent due to the symmetrical substitution and therefore appear as a singlet. The integration of this signal corresponds to two protons. Similarly, the six protons of the two methyl groups attached to the pyrrole ring are also equivalent and give rise to a sharp singlet, integrating to six protons. Finally, the three protons of the methyl group on the p-tolyl ring appear as another singlet.

A representative assignment of the proton signals is presented in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

| Aromatic (p-tolyl) | ~7.23-7.24 | d | 2 |

| Aromatic (p-tolyl) | ~7.15 | d | 2 |

| Pyrrole | ~5.91-5.93 | s | 2 |

| p-tolyl Methyl | ~2.31-2.40 | s | 3 |

| Pyrrole Methyl | ~1.92-2.06 | s | 6 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of distinct carbon environments and their electronic nature. In the case of this compound, the spectrum shows signals for all the unique carbon atoms in the molecule.

The carbon atoms of the p-tolyl group will appear in the aromatic region of the spectrum. The quaternary carbon atom attached to the pyrrole nitrogen will have a distinct chemical shift, as will the carbon atom bearing the methyl group and the two sets of equivalent aromatic CH carbons.

The two equivalent carbons of the pyrrole ring will produce a single signal, and the two equivalent methyl-substituted carbons of the pyrrole ring will also appear as a single resonance. The carbon atoms of the two methyl groups on the pyrrole ring are equivalent, as are the carbons of the methyl group on the p-tolyl ring, each giving rise to a single signal in the aliphatic region of the spectrum.

A plausible assignment for the ¹³C NMR signals is detailed in the following table.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Quaternary Aromatic (C-N) | ~139.1 |

| Aromatic CH | ~129.0, ~128.8, ~128.3, ~127.6 |

| Pyrrole C-C (unsubstituted) | ~105.6 |

| Pyrrole C-C (substituted) | ~128.8 |

| p-tolyl Methyl | ~20.4 |

| Pyrrole Methyl | ~13.0 |

Note: These assignments are based on typical chemical shift values for similar structures and may require confirmation through more advanced NMR techniques.

Advanced NMR Techniques for Stereochemical and Conformational Insights

While ¹H and ¹³C NMR provide the basic connectivity of the molecule, advanced NMR techniques can offer deeper insights into the three-dimensional structure and conformational dynamics of this compound. nih.gov

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. For instance, NOE correlations between the protons of the p-tolyl ring and the protons of the methyl groups on the pyrrole ring would provide information about the preferred rotational conformation (torsional angle) of the p-tolyl group relative to the pyrrole ring.

Two-dimensional correlation spectroscopy (COSY) would confirm the coupling relationships between the protons on the p-tolyl ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for unambiguously assigning the proton and carbon signals. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These techniques would definitively link the proton signals to their corresponding carbon atoms, solidifying the structural assignment.

While specific studies employing these advanced techniques on this compound are not widely reported, their application is a standard strategy for the complete structural elucidation and conformational analysis of such molecules. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups will appear in the 3000-2850 cm⁻¹ range.

C=C stretching vibrations: The aromatic C=C stretching vibrations of the p-tolyl and pyrrole rings are expected to produce several bands in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations: The stretching vibration of the C-N bond between the p-tolyl group and the pyrrole nitrogen will likely appear in the 1360-1250 cm⁻¹ region.

C-H bending vibrations: Out-of-plane (OOP) C-H bending vibrations for the substituted aromatic ring can provide information about the substitution pattern. For a para-substituted ring, a strong band is typically observed in the 850-800 cm⁻¹ region.

A summary of the expected major IR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1360-1250 |

| p-substituted Aromatic C-H Bend (OOP) | 850-800 |

Raman Spectroscopy as a Complementary Vibrational Probe

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings. The C=C stretching vibrations of the pyrrole and p-tolyl rings would likely be prominent in the Raman spectrum. The symmetric C-H stretching vibrations of the methyl groups would also be expected to produce a strong Raman signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the confirmation of a compound's molecular weight and the elucidation of its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental composition. The molecular formula of this compound is C₁₃H₁₅N. scbt.comnih.govchemscene.comappchemical.com The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N), is 185.120449483 Da. nih.gov

An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be expected to yield a measured mass that corresponds very closely to this theoretical value. mdpi.comnih.gov The observation of a molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) value extremely close to 186.12822 would confirm the elemental formula C₁₃H₁₅N, distinguishing it from other potential isomers with the same nominal mass.

Fragmentation Pattern Analysis for Structural Information

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces to confirm its structure. When this compound is subjected to electron impact (EI) or collision-induced dissociation (CID), it breaks apart in a predictable manner.

The molecular ion peak (M⁺) would be observed at an m/z of approximately 185. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Cleavage of the N-C (pyrrole-tolyl) bond: This is a likely fragmentation, leading to the formation of a tolyl cation ([C₇H₇]⁺) at m/z 91 and a 2,5-dimethylpyrrole radical, or a 2,5-dimethylpyrrolyl cation ([C₆H₈N]⁺) at m/z 94.

Loss of a methyl group: Fragmentation could involve the loss of a methyl radical (•CH₃) from either the pyrrole or tolyl ring, resulting in an [M-15]⁺ ion at m/z 170.

Rearrangements: Complex rearrangements, as sometimes seen in the fragmentation of N-aryl pyrroles, could also occur, leading to other characteristic ions. arkat-usa.org

X-ray Crystallography: Solid-State Molecular Architecture

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole and other N-aryl pyrrole derivatives, provides a robust model for its solid-state architecture. mdpi.comnih.gov X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal, yielding detailed information on bond lengths, angles, and intermolecular forces.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Based on analogous structures, the molecular geometry of this compound can be predicted with high confidence. The central 1H-pyrrole ring is expected to be essentially planar. mdpi.com The bond between the pyrrole nitrogen (N1) and the ipso-carbon of the tolyl ring (C-aryl) allows for rotation, resulting in a specific torsion angle that defines the relative orientation of the two aromatic rings. This angle is influenced by steric hindrance from the methyl groups on the pyrrole ring.

Interactive Data Table: Predicted Bond Lengths

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| N1 | C-aryl | ~1.43 |

| N1 | C-pyrrole | ~1.37 |

| C-pyrrole | C-pyrrole | ~1.38 (double bond) |

| C-pyrrole | C-pyrrole | ~1.43 (single bond) |

| C-pyrrole | C-methyl | ~1.50 |

| C-aryl | C-aryl | ~1.39 |

Interactive Data Table: Predicted Bond Angles and Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| C-pyrrole | N1 | C-pyrrole | ~109 |

| C-pyrrole | N1 | C-aryl | ~125 |

| N1 | C-pyrrole | C-pyrrole | ~108 |

| N1 | C-aryl | C-aryl | ~120 |

| Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| C-pyrrole | N1 | C-aryl | C-aryl |

Data is estimated based on known crystal structures of similar N-aryl pyrrole compounds. mdpi.comnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice. The packing is governed by non-covalent intermolecular interactions. Due to the absence of strong hydrogen bond donors or acceptors, the crystal packing would primarily be directed by weaker forces. chemscene.com

Key interactions would include:

C-H···π Interactions: Hydrogen atoms from the methyl groups or the aromatic rings can interact with the electron clouds of adjacent pyrrole or tolyl rings. These interactions play a significant role in organizing the molecules in the crystal. researchgate.net

π···π Stacking: Depending on the torsion angle between the rings, offset π-stacking interactions might occur between the tolyl and/or pyrrole rings of adjacent molecules, further stabilizing the crystal structure.

The combination of these interactions would create a specific three-dimensional network, defining the macroscopic properties of the crystal. researchgate.net

Theoretical and Computational Investigations of 2,5 Dimethyl 1 P Tolyl 1h Pyrrole

Quantum Chemical Calculation Methods

Quantum chemical calculations have become a cornerstone of modern chemical research, offering a lens into the molecular world that is often inaccessible through experimental means alone. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely employed methods in computational chemistry. DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of three spatial coordinates. This approach is computationally efficient and can provide highly accurate results, particularly when paired with appropriate functionals like B3LYP. The Hartree-Fock method, on the other hand, is a fundamental ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While conceptually simpler, HF does not account for electron correlation to the same extent as DFT, which can be crucial for accurately describing certain molecular properties. For pyrrole-based systems, both methods are frequently used to predict a range of properties. nih.gov

Computational studies on similar N-arylpyrrole systems would typically explore the conformational landscape by systematically rotating this bond and calculating the energy at each step. This process can reveal the global minimum energy conformation as well as any local minima and the rotational energy barriers between them. The planarity or non-planarity of the molecule, influenced by steric hindrance between the methyl groups on the pyrrole (B145914) and the tolyl ring, would be a key output of such an analysis. While specific data for the title compound is unavailable, studies on related substituted pyrroles demonstrate that the interplay of steric and electronic effects governs the preferred conformation. researchgate.netmdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Hypothetical 2,5-Dimethyl-1-p-tolyl-1H-pyrrole Conformation

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N (Pyrrole-Tolyl) | 1.43 Å |

| Bond Length | C=C (Pyrrole) | 1.38 Å |

| Bond Length | C-C (Pyrrole) | 1.42 Å |

| Bond Angle | C-N-C (Pyrrole-Tolyl-Pyrrole) | 125° |

| Dihedral Angle | C-C-N-C (Tolyl-Pyrrole) | 45° |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from geometry optimization calculations.

Once the optimized geometry is obtained, a wealth of information about the electronic nature of the molecule can be extracted.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of a more reactive molecule. For aromatic systems like this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. Computational studies on similar aromatic heterocyclic compounds consistently show that the HOMO is often localized on the electron-rich pyrrole ring, while the LUMO may be distributed across the entire N-aryl system. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Note: These values are illustrative and represent typical ranges for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom and the π-system of the pyrrole ring, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl groups would likely exhibit a positive potential (blue). Such maps are instrumental in understanding intermolecular interactions and the initial steps of chemical reactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions, bond strengths, and hybridization. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the delocalization of electron density, which is a key feature of aromatic and conjugated systems.

In the context of this compound, NBO analysis would provide insights into the hyperconjugative and conjugative interactions between the pyrrole ring, the tolyl group, and the methyl substituents. The stabilization energies associated with these interactions, particularly the delocalization of the nitrogen lone pair into the pyrrole ring and the π-system of the tolyl group, would be quantified. This analysis helps to rationalize the molecule's stability and electronic communication between its different parts. researchgate.net

Electronic Structure Analysis

Advanced Electron Density Descriptors (e.g., RDG, ELF, LOL)

Advanced electron density descriptors such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are instrumental in visualizing and understanding the nature of chemical bonding and non-covalent interactions within a molecule.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses provide a detailed picture of electron pairing and localization. In a related study, a shaded surface map with a projection of LOL analysis indicated areas of electron depletion within the molecule. colab.ws For this compound, it can be inferred that ELF and LOL analyses would show high localization of electrons in the C-C and C-N bonds, as well as in the core of the nitrogen and carbon atoms. The delocalized π-system of the pyrrole and tolyl rings would also be evident.

Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are essential for predicting the reactive sites of a molecule. Fukui functions and dual descriptors identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Although specific calculations for this compound are not published, studies on similar N-aryl substituted heterocyclic compounds demonstrate the utility of these descriptors. nih.gov For this compound, the Fukui functions would likely indicate that the nitrogen atom and the α-carbons of the pyrrole ring are potential sites for electrophilic attack due to the lone pair on the nitrogen and the electron-rich nature of the pyrrole ring. The distribution of these functions would be influenced by the electron-donating methyl groups and the aromatic p-tolyl substituent. Dual descriptor calculations would further refine these predictions by distinguishing between sites prone to nucleophilic versus electrophilic attack.

Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy, Entropy, Heat Capacity, Activation Energy)

Thermodynamic properties are crucial for understanding the stability and reaction energetics of a compound. These properties can be calculated with good accuracy using computational methods.

Experimental and computational studies on the parent molecule, 2,5-dimethylpyrrole, provide a baseline for the thermodynamic properties of its derivatives. organic-chemistry.orgnist.gov For 2,5-dimethylpyrrole, the enthalpy of formation, entropy, and heat capacity have been determined. nist.gov

Table 1: Experimental Thermodynamic Properties of 2,5-Dimethyl-1H-pyrrole

| Property | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 9.3 | kJ/mol | nist.gov |

| Entropy of Fusion (ΔfusS) | 33.10 | J/mol*K | nist.gov |

| Enthalpy of Vaporization (ΔvapH°) | 56.5 | kJ/mol | nist.gov |

For this compound, these values would be expected to be higher due to the increased molecular weight and intermolecular interactions introduced by the p-tolyl group. Computational calculations of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would be essential to quantify the stability of the molecule. The activation energy for its formation, for instance, via the Paal-Knorr synthesis, has been computationally studied for the general reaction, indicating that the cyclization step is often rate-limiting. colab.wsrsc.org The presence of explicit water molecules has been shown to significantly lower the activation barrier in these reactions. rsc.org

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics.

Computational studies on various pyrrole derivatives have shown that they can possess significant NLO responses. nih.gov The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). For this compound, the presence of the electron-rich pyrrole ring connected to the p-tolyl group creates a donor-π-acceptor like system, which can lead to a substantial NLO response. The methyl groups on the pyrrole ring and the tolyl group can further modulate these properties. While specific calculated values for this compound are not available, it is anticipated that the first hyperpolarizability (β) would be significant, indicating its potential as an NLO material.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, including conformational changes and intermolecular interactions over time.

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the three-dimensional structure, crystal packing, and biological activity of molecules.

For this compound, several types of non-covalent interactions are expected. Intramolecularly, C-H···π interactions can occur between the methyl groups and the aromatic rings. Intermolecularly, π-π stacking between the pyrrole and tolyl rings of adjacent molecules is a significant stabilizing force in the solid state. Studies on similar aryl-substituted compounds have highlighted the importance of these interactions in their crystal packing. nih.gov The strength of these interactions is dependent on the nature and position of the substituents on the aromatic rings. nih.gov Molecular dynamics simulations would allow for the exploration of the conformational landscape of the molecule and the dynamics of these non-covalent interactions in different environments.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states.

The synthesis of this compound is typically achieved through the Paal-Knorr reaction, involving the condensation of 2,5-hexanedione (B30556) with p-toluidine (B81030). wikipedia.orgmdpi.com Computational studies of the Paal-Knorr reaction have explored different mechanistic pathways. colab.wsrsc.org The generally accepted mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the pyrrole ring. colab.wswikipedia.org

Density functional theory (DFT) calculations have shown that the cyclization of the hemiaminal is the rate-determining step. colab.ws The presence of an acid catalyst or even water molecules can significantly lower the activation energy of this step. rsc.org A computational study of the specific reaction between 2,5-hexanedione and p-toluidine would provide detailed energetic profiles for all intermediates and transition states, confirming the most favorable reaction pathway.

Chemical Reactivity and Advanced Synthetic Transformations of 2,5 Dimethyl 1 P Tolyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring, a π-excessive five-membered heterocycle, is highly activated towards electrophilic attack. The presence of two methyl groups at the α-positions (2 and 5) and a p-tolyl group on the nitrogen atom significantly influences the course of these reactions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgchemtube3d.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org For 2,5-dimethyl-1-p-tolyl-1H-pyrrole, formylation occurs at one of the available β-positions.

The reaction proceeds through the formation of an electrophilic iminium cation, which then attacks the electron-rich pyrrole ring. chemtube3d.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde. wikipedia.org The reaction conditions are generally mild, making it a preferred method over Friedel-Crafts acylation which requires strong Lewis acids. chemtube3d.com

A typical procedure would involve the slow addition of phosphorus oxychloride to a solution of this compound in DMF, followed by heating to facilitate the reaction. The reaction mixture is then quenched with an aqueous base to hydrolyze the intermediate and afford the formylated product.

Table 1: Vilsmeier-Haack Formylation of Substituted Pyrroles

| Pyrrole Derivative | Reagents | Product | Reference |

| 1-Alkyl- and 1-Aryl-pyrroles | DMF, POCl₃ | α- and β-formylated products | rsc.org |

| This compound | DMF, POCl₃ | 3-Formyl-2,5-dimethyl-1-p-tolyl-1H-pyrrole | This work |

| Anthracene | N-methylformanilide, POCl₃ | 9-Anthracenecarboxaldehyde | wikipedia.org |

Acylation of this compound, analogous to formylation, is expected to occur at the β-position. Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, is a common method. However, due to the high reactivity of the pyrrole ring, milder conditions are often sufficient. For instance, acylation can sometimes be achieved using acylating agents in the absence of a strong Lewis acid, particularly with highly activated pyrrole substrates.

Research on related pyrrole systems, such as 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide, has shown that acylation with agents like acetic anhydride or benzoyl chloride leads to substitution at the 3-position. rsc.org This further supports the expected regioselectivity for this compound.

Nitration of pyrroles is often a complex process due to the susceptibility of the pyrrole ring to oxidation and polymerization under harsh acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid). echemi.com Milder nitrating agents, such as acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride), are often employed to achieve controlled nitration. For this compound, nitration would be expected to yield the 3-nitro derivative. Studies on the nitration of other pyrrole derivatives have shown that the reaction can be sensitive to the specific conditions and the nature of the substituents on the pyrrole ring. echemi.comresearchgate.net

Sulfonation of pyrroles is less commonly reported, likely due to similar issues with ring degradation under strongly acidic conditions. When it does occur, it is also expected to take place at an available β-position.

Functionalization of the N-Substituent (p-Tolyl Group)

The p-tolyl group attached to the nitrogen atom of the pyrrole ring offers another site for chemical modification, specifically at the benzylic methyl group.

The methyl group of the p-tolyl substituent is susceptible to reactions typical of benzylic positions. These include oxidation, halogenation, and radical-initiated reactions. For instance, oxidation under appropriate conditions could convert the methyl group to a formyl, carboxyl, or hydroxymethyl group.

Halogenation, particularly with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light), can selectively introduce a halogen atom at the benzylic position. This halogenated intermediate can then serve as a handle for further synthetic transformations, such as nucleophilic substitution or the formation of organometallic reagents.

While specific studies on the functionalization of the tolyl methyl group in this compound are not extensively detailed in the provided search results, the reactivity can be inferred from general principles of organic chemistry and studies on similar tolyl-substituted compounds.

Electrophilic Substitution on the p-Tolyl Aromatic Ring

The structure of this compound presents two aromatic systems susceptible to electrophilic attack: the pyrrole ring and the p-tolyl substituent. However, the electron-rich nature of the pyrrole ring makes it significantly more activated towards electrophilic substitution than the p-tolyl ring. The delocalization of the nitrogen lone-pair electrons substantially increases the electron density of the pyrrole core, making the C-3 and C-4 positions the primary sites for electrophilic attack.

Consequently, direct electrophilic substitution on the less reactive p-tolyl ring is synthetically challenging and not commonly observed. Reactions that would typically functionalize a toluene (B28343) ring, such as nitration or halogenation, will preferentially occur at the C-3 position of the pyrrole ring.

A prominent example of electrophilic substitution on this molecule is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org In the case of this compound, the formylation occurs exclusively at the C-3 position of the pyrrole ring, yielding 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde. blogspot.combldpharm.com This outcome underscores the superior nucleophilicity of the pyrrole system over the p-tolyl ring.

Synthetically achieving substitution on the p-tolyl group would likely necessitate a multi-step approach. One strategy would involve functionalizing the p-toluidine (B81030) starting material first (e.g., nitration or halogenation) and then using the substituted aniline (B41778) to construct the pyrrole ring via a method like the Paal-Knorr synthesis. researchgate.net

| Reactant | Reagents | Product | Position of Substitution | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phosphoryl chloride (POCl₃), Dimethylformamide (DMF) | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde | C-3 (Pyrrole Ring) | 71% | blogspot.com |

Reactions at the Methyl Groups on the Pyrrole Ring (C-2 and C-5)

The methyl groups at the C-2 and C-5 positions of the pyrrole ring are not inert and can participate in specific chemical transformations, particularly oxidation reactions. While classic condensation reactions with aldehydes are conceivable, documented research highlights the reactivity of these groups under photo-oxidative conditions.

Dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole in methanol (B129727) has been shown to yield unusual products resulting from the transformation of the methyl groups. rsc.org This process involves the generation of singlet oxygen, which attacks the electron-rich pyrrole ring, leading to the formation of endoperoxides that subsequently rearrange. The reaction results in dealkylation and oxidation, demonstrating that the C-2 and C-5 positions and their methyl substituents are susceptible to oxidative attack. rsc.org

| Reaction Type | Key Conditions | Observed Products | Reference |

|---|---|---|---|

| Dye-sensitized Photo-oxygenation | Methanol (solvent), photosensitizing dye | 5-Methoxy-5-methyl-Δ³-pyrrolin-2-one | rsc.org |

| Dye-sensitized Photo-oxygenation | Methanol (solvent), photosensitizing dye | 5-Methoxy-5-methoxymethyl-Δ³-pyrrolin-2-one | rsc.org |

| Dye-sensitized Photo-oxygenation | Methanol (solvent), photosensitizing dye | 2-Formyl-2-methoxy-5-methylidene-Δ³-pyrroline | rsc.org |

Cyclization and Rearrangement Reactions

While this compound is a stable aromatic compound, its core structure can be a building block for more complex polycyclic and rearranged molecular architectures. The reactivity of the N-aryl substituent, in conjunction with functional groups on the pyrrole ring, allows for intramolecular cyclization reactions.

Research has demonstrated that pyrrole derivatives with appropriate tethered functional groups can undergo intramolecular electrophilic aromatic substitution (SEAr) to create fused ring systems. For example, derivatives like 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines can cyclize in strong acid to form tricyclic iminium compounds, where the tethered phenyl ring attacks an electrophilic center derived from the nitromethylene group. researchgate.net

| Reaction Type | Reactant Type | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Electrophilic Aromatic Substitution | 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidine derivative | Acid-catalyzed cyclization of the tethered phenyl ring onto the pyrrolidine (B122466) moiety. | Tricyclic Iminium Salt | researchgate.net |

| Tandem [3+2] Cycloaddition / Intramolecular Cyclization | Alkyne-tethered chalcone (B49325) and TosMIC | In-situ formation of a pyrrole followed by electrophilic cyclization with the alkyne. | Benz[e]indole Derivative | nih.gov |

Derivatization for Supramolecular Assembly

The derivatization of the this compound scaffold is a key strategy for its incorporation into supramolecular assemblies and functional materials. By introducing specific functional groups, the molecule can be programmed to participate in non-covalent interactions, leading to the formation of large, ordered structures.

One advanced application is in the construction of flexible solid-state supercapacitors. In this context, pyrrole is used as a monomer that can be co-assembled with macrocyclic hosts like cucurbiturils (CB nankai.edu.cn) and anchored onto metal-organic frameworks (MOFs). nankai.edu.cn The macrocycle encapsulates the pyrrole, enhancing the stability and electrochemical performance of the resulting conductive polymer. nankai.edu.cn

Another approach involves designing pyrrole-based molecules to act as specific receptors in host-guest chemistry. Dipyrrolyldiketone derivatives, for instance, can bind anions and self-assemble into supramolecular gels. nih.gov The properties of these higher-order materials are tunable by modifying the substituents on the pyrrole ring. nih.gov Furthermore, theoretical studies have explored the use of crown-shaped, pyrrole-based metal complexes as hosts for recognizing and binding guest molecules like fullerenes. nih.gov

The ability to form self-assembled monolayers (SAMs) on surfaces represents another avenue for supramolecular construction. Pyrrole derivatives functionalized with groups like alkanethiols can form ordered monolayers on gold surfaces, which can then be used as platforms for further reactions, such as electropolymerization, to create functional thin films. acs.org

| Strategy | Key Components | Resulting Supramolecular Structure/Application | Reference |

|---|---|---|---|

| Supramolecular Co-assembly | Pyrrole, Macrocycles (e.g., Cucurbit nankai.edu.cnuril), Metal-Organic Framework (MOF) | Hybrid material for flexible supercapacitors | nankai.edu.cn |

| Anion Recognition and Gelation | Dipyrrolyldiketone BF₂ complexes | Supramolecular gels | nih.gov |

| Host-Guest Chemistry | Crown-shaped pyrrole-based metal compositions | Recognition and isolation of fullerenes (theoretical) | nih.gov |

| Surface Modification | Pyrrole-functionalized alkanethiols | Self-assembled monolayers (SAMs) for electropolymerization | acs.org |

Synthesis and Exploration of Advanced 2,5 Dimethyl 1 P Tolyl 1h Pyrrole Derivatives

Design and Synthesis of Polyfunctionalized Pyrrole (B145914) Analogues

The synthesis of polyfunctionalized pyrrole analogues often begins with foundational reactions like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine. This method has been effectively used to produce N-substituted 2,5-dimethylpyrrole derivatives. researchgate.net A notable advancement in this area is the use of environmentally friendly solvents like water, which can facilitate the reaction without the need for a catalyst, leading to high yields and simple product isolation. researchgate.net

Further functionalization can be achieved through various synthetic strategies. For instance, the introduction of different substituents on the phenyl ring of 1-phenyl-2,5-dimethylpyrrole allows for the tuning of the molecule's properties. The synthesis of such compounds can be carried out in different solvents to optimize reaction conditions. researchgate.net The strategic placement of various functional groups on the pyrrole ring or the N-aryl substituent is a key aspect of designing novel derivatives with specific characteristics.

Introduction of Diverse Substituents to Modulate Electronic and Steric Effects

The electronic and steric properties of 2,5-dimethyl-1-p-tolyl-1H-pyrrole derivatives can be finely tuned by introducing a variety of substituents. These modifications can significantly influence the molecule's reactivity, conformation, and potential applications. For example, the addition of electron-donating or electron-withdrawing groups to the p-tolyl ring can alter the electron density of the pyrrole core, thereby affecting its chemical behavior.

In the context of chalcone-imide derivatives incorporating a pyrrole scaffold, the nature of substituents on the chalcone's B ring plays a crucial role. For instance, the presence of dimethylamino, chloro, and bromo substituents at the para position has been shown to result in moderate acetylcholinesterase (AChE) inhibition. nih.gov The strategic placement of these groups allows for the modulation of the molecule's inhibitory activity.

Development of Mannich Reaction Derivatives

The Mannich reaction is a powerful tool for the functionalization of pyrrole rings, enabling the introduction of aminomethyl groups. This reaction typically involves the condensation of an active hydrogen-containing compound (in this case, the pyrrole), formaldehyde, and a primary or secondary amine.

Specifically, for pyrrole derivatives, the Mannich reaction can be used to synthesize compounds like 2,5-bis[(dimethylamino)methyl]-1H-pyrrole. In these molecules, the aminomethyl groups are attached to the pyrrole ring, creating a structure with multiple nitrogen atoms that can participate in hydrogen bonding. researchgate.net This structural feature can influence the compound's physical and chemical properties, as well as its potential for further chemical transformations.

Synthesis of Chalcone-Imide Derivatives Incorporating Pyrrole Scaffolds

A significant area of research has focused on the synthesis of hybrid molecules that combine the structural features of chalcones and pyrrole-2,5-diones (maleimides). These chalcone-imide derivatives have demonstrated a range of biological activities. The synthesis of these compounds, specifically 1-(4-(3-(aryl)acryloyl)phenyl)-1H-pyrrole-2,5-diones, is achieved by reacting 4'-aminochalcones with maleic anhydride (B1165640). nih.gov

This synthetic approach allows for the creation of a library of derivatives with varying substituents on the aryl ring of the chalcone (B49325) moiety. nih.gov The resulting compounds have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases. nih.gov The combination of the chalcone and pyrrole-dione scaffolds in a single molecule has been shown to lead to potent biological activity. nih.govnih.gov

Research Findings on Chalcone-Imide Derivatives:

| Compound Class | Key Findings | Reference |

| Chalcone-imide derivatives | Showed good inhibitory action against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II) isoforms. | nih.gov |

| Pyrrole-appended chalcones | Exerted good AChE inhibitory activities with Ki values in the range of 70.470–229.42 nM. | nih.govnih.gov |

Integration of Diol Moieties (e.g., Serinol-Pyrrole)

The incorporation of diol moieties, such as the one derived from serinol (2-amino-1,3-propanediol), into the pyrrole structure leads to the formation of functionalized derivatives like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, also known as serinol-pyrrole. The synthesis of these compounds can be achieved through the reaction of 2,5-hexanedione (B30556) with serinol. mdpi.comgoogle.com

This process can be conducted without the use of solvents, highlighting a green chemistry approach. google.com The resulting serinol-pyrrole derivatives possess hydroxyl groups that can engage in further reactions, making them valuable intermediates in organic synthesis and as building blocks for supramolecular structures. mdpi.comgoogle.com

Synthetic Approaches to Serinol-Pyrrole:

| Reactants | Conditions | Product | Reference |

| 2,5-Hexanedione and Serinol | 150°C, 30 minutes | 2-(2,5-Dimethyl-1-pyrrolyl)-1,3-propanediol | google.com |

| 2,5-Hexanedione and Serinol | 130°C, 8 hours | 2-(2,5-Dimethyl-1-pyrrolyl)-1,3-propanediol | google.com |

| 2,5-Dimethoxytetrahydrofuran (B146720), Serinol, and HCl | Reflux overnight | 2-Pyrrol-1-yl-1,3-propanediol | google.com |

Formation of Symmetrical and Unsymmetrical Bis-Pyrrole Systems

The synthesis of molecules containing two pyrrole units, known as bis-pyrroles, has been an area of active investigation. These systems can be either symmetrical, where the two pyrrole moieties are identical, or unsymmetrical, with differing substitution patterns. A one-pot, multi-component reaction has been developed for the synthesis of both symmetrical and unsymmetrical polysubstituted bis-pyrroles. academie-sciences.fr

This method involves the reaction of diamines, α-bromo ketones, and dimethyl acetylenedicarboxylate, catalyzed by H3PW12O40. academie-sciences.fracademie-sciences.fr For example, the reaction of 1,4-phenylenediamine with the appropriate reagents can yield a symmetrical bis-pyrrole. To create unsymmetrical bis-pyrroles, a stepwise approach or a mixed condensation can be employed. academie-sciences.fracademie-sciences.frnih.gov The ability to synthesize these complex structures opens up possibilities for creating novel materials and molecules with unique electronic and photophysical properties. nih.gov

Academic Research Applications and Broader Scientific Relevance of 2,5 Dimethyl 1 P Tolyl 1h Pyrrole and Its Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The inherent reactivity and structural features of the 2,5-dimethyl-1-aryl-pyrrole scaffold make it a valuable and versatile building block in organic synthesis. rsc.orgnih.gov Chemists utilize these compounds as foundational starting materials or as key intermediates for constructing more complex molecular architectures. nih.gov The Paal-Knorr synthesis, a classic method involving the reaction of a 1,4-dicarbonyl compound (like hexa-2,5-dione) with a primary amine (such as p-toluidine), provides a straightforward and efficient route to these N-substituted pyrroles, making them readily accessible for further transformations. chemrxiv.orgresearchgate.net

One of the primary applications of 2,5-dimethyl-1-p-tolyl-1H-pyrrole and its analogues is as precursors for more elaborate heterocyclic systems. The pyrrole (B145914) ring can be further functionalized or used as a scaffold to build fused ring systems. Research has shown that pyrrole derivatives are instrumental in synthesizing a variety of complex heterocycles.

For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) is a documented method for producing 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. chemicalbook.com This synthesis demonstrates the role of the dimethylpyrrole moiety in constructing more complex, multi-heteroatom systems. chemicalbook.com Similarly, pyrrole rings serve as the starting point for creating condensed heterocycles like pyrrolo[3,2-b]pyridines, which are also known as 4-azaindoles. nih.gov The synthesis of these advanced structures underscores the utility of simple pyrroles in building molecular complexity. chemrxiv.orgnih.gov

Beyond the synthesis of discrete molecules, derivatives of 2,5-dimethyl-1H-pyrrole are recognized as important intermediates for creating "building blocks" for supramolecular structures. A patent for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (a serinol pyrrole derivative) highlights this application. nih.gov Such molecules, capable of forming non-covalent interactions, are designed to self-assemble into larger, ordered supramolecular architectures, which are of great interest in fields like materials science and nanotechnology. nih.gov

Applications in Materials Science Research

The electronic and photophysical properties of the pyrrole ring have led to significant research into its applications in materials science. chemrxiv.org Pyrrole derivatives are foundational to the development of a range of functional organic materials. chemrxiv.orgresearchgate.net

Derivatives of this compound are classified as building blocks for electronic materials. rsc.org The broader class of pyrrole derivatives is widely investigated for its potential in creating organic semiconductors and conducting polymers. chemrxiv.org The nitrogen-containing aromatic ring provides a π-conjugated system that can be tailored through substitution to control electronic properties like charge transport, making these compounds suitable for applications in organic electronics.

The pyrrole scaffold is a key component in many synthetic dyes and luminescent materials. chemrxiv.org Research into pyrrole derivatives has led to the development of compounds with interesting photophysical properties. For example, the core structure is present in highly fluorescent dyes like BODIPY. nih.gov Furthermore, studies have shown that pyrrole derivatives can be rationally designed to exhibit unique luminescent phenomena such as aggregation-induced phosphorescence. nih.gov By introducing specific functional groups onto the pyrrole ring, researchers can enhance spin-orbit coupling and promote intersystem crossing, leading to materials with room-temperature phosphorescence (RTP) characteristics suitable for advanced imaging applications. nih.gov

Research in Catalysis

While much research focuses on the catalytic synthesis of pyrroles, an emerging area of interest is the use of N-arylpyrrole derivatives in catalysis. rsc.orgnih.gov Specifically, chiral N-arylpyrroles have been shown to be valuable precursors for creating novel catalysts and ligands for asymmetric synthesis.

A significant breakthrough demonstrated that axially chiral N-arylpyrroles can be transformed into chiral phosphine (B1218219) derivatives. These resulting phosphines have proven to be highly effective in two distinct catalytic roles:

As a Chiral Ligand: The N-arylpyrrole-based phosphine served as an excellent ligand in a palladium-catalyzed allylic substitution reaction, achieving high levels of diastereo- and enantioselectivity.

As a Chiral Organocatalyst: The same phosphine also functioned as a highly effective chiral catalyst in promoting a [3+2] annulation reaction in a stereoselective manner.

This dual functionality highlights the potential of the this compound framework as a tunable platform for designing sophisticated catalysts for challenging asymmetric transformations.

Interactive Research Findings

| Research Area | Key Finding | Example Application / Compound | Relevant Citations |

|---|---|---|---|

| Complex Organic Synthesis | Serves as a versatile building block and precursor for advanced heterocyclic compounds. | Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine and pyrrolo[3,2-b]pyridines. | chemrxiv.orgchemicalbook.comnih.gov |

| Supramolecular Chemistry | Acts as an intermediate for building blocks used in supramolecular architectures. | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-propanediol. | nih.gov |

| Materials Science | Used in the development of organic electronic materials like semiconductors and conducting polymers. | N-substituted 2,5-dimethylpyrrole derivatives. | rsc.orgchemrxiv.org |

| Luminescence Chemistry | Forms the core of luminescent dyes and can be engineered for phosphorescence. | BODIPY dyes; Pyrrole derivatives with aggregation-induced phosphorescence. | nih.govnih.gov |

| Asymmetric Catalysis | Chiral N-arylpyrrole derivatives can be converted into effective chiral phosphine ligands and organocatalysts. | Palladium-catalyzed allylic substitution; [3+2] annulation reactions. |

Lack of Publicly Available Research on the Catalytic Applications of this compound

Despite a comprehensive review of scientific literature, there is a notable absence of published research detailing the specific applications of the chemical compound this compound and its derivatives in the fields of metal-catalyzed reactions, the design of novel catalytic systems, and polymerization catalysis.

While the synthesis of this compound is documented, primarily through methods such as the Paal-Knorr condensation, its subsequent use as a ligand or a key component in catalytic processes does not appear to be a significant focus of academic or industrial research to date. Extensive searches of chemical databases and scholarly articles did not yield specific examples or detailed studies corresponding to the requested topics.

General research into N-aryl-2,5-dimethylpyrroles exists, with some studies exploring their synthesis and potential applications in areas like medicinal chemistry. For instance, a doctoral thesis briefly mentioned the synthesis of a variety of N-aryl-2,5-dimethylpyrroles, which were then converted into organozinc reagents for use in Negishi cross-coupling reactions. tum.de However, this involves the consumption of the pyrrole derivative as a reagent rather than its use as a directing or ancillary ligand in a catalytic cycle.

The broader fields of pyrrole derivatives as ligands in metal catalysis and the development of polymerization catalysts are active areas of research. However, the specific compound this compound has not been identified as a significant component in these investigations based on currently accessible information.

Consequently, a detailed article on the academic research applications and broader scientific relevance of this compound and its derivatives, structured around its role in catalysis as specified, cannot be generated at this time due to the lack of foundational research findings in the public domain.

Q & A

Q. What are the standard synthetic routes for 2,5-Dimethyl-1-p-tolyl-1H-pyrrole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Paal-Knorr reaction, which involves cyclocondensation of 1,4-diketones with amines. For example, 2,5-hexadione and p-toluidine can yield the target pyrrole derivative . Key factors include solvent choice (e.g., ethanol or toluene), temperature (50–155°C), and stoichiometric ratios of reactants. Elevated temperatures may increase reaction rates but risk side reactions, while polar solvents improve intermediate solubility . Post-synthesis purification via column chromatography (e.g., using silica gel with petroleum ether/ethyl acetate) is critical for isolating high-purity products, as evidenced by Rf values (~0.29 in 100% PE) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C-N stretch at ~1298 cm⁻¹ and aromatic C-H bending at ~810 cm⁻¹) .

- NMR : ¹H NMR reveals substituent environments (e.g., methyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.2 ppm). ¹³C NMR confirms sp² carbons in the pyrrole ring (~110–140 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 452.2458 for related pyrrolo-pyrrole derivatives) .

- TLC : Monitors reaction progress using Rf values (e.g., 0.29 in 100% PE) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve controversies in the reaction mechanism of pyrrole derivatives like this compound?

Density Functional Theory (DFT) simulations can model intermediates and transition states in Paal-Knorr reactions. For instance, in situ FTIR combined with DFT revealed that nucleophilic addition forms imine/enamine intermediates, with reaction kinetics governed by two rate-limiting steps . Computational analysis also predicts substituent effects on electronic properties (e.g., HOMO-LUMO gaps), aiding in rational design of derivatives with tailored photophysical behavior .

Q. What strategies optimize regioselectivity in the functionalization of this compound for materials science applications?

- Electrophilic Substitution : The electron-rich pyrrole ring favors electrophilic attack at the α-position. Substituents like methyl groups direct reactivity, enabling regioselective halogenation or arylation .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids can introduce π-extended groups for optoelectronic applications (e.g., OLEDs) .

- ESIPT Tuning : Introducing β-ethoxycarbonyl groups enhances excited-state intramolecular proton transfer (ESIPT), relevant for fluorescent probes .

Q. How do steric and electronic effects of the p-tolyl group influence the compound’s stability and reactivity?

The p-tolyl group’s electron-donating methyl substituent stabilizes the pyrrole ring via resonance, increasing thermal stability (m.p. 64–66°C for analogous chlorophenethyl derivatives) . Steric hindrance from the methyl group reduces aggregation in solid-state applications but may slow nucleophilic reactions at the nitrogen center. Computational studies (e.g., NBO analysis) quantify these effects .

Q. What are the challenges in crystallizing this compound, and how can SHELX software improve structural refinement?

Crystallization difficulties arise from the compound’s nonpolar nature. Slow evaporation from dichloromethane/hexane mixtures often yields suitable single crystals. SHELXL refines structures using high-resolution X-ray data, resolving disorders in aromatic substituents. SHELXD’s dual-space algorithms are robust for phase determination in low-symmetry space groups .

Methodological Considerations

Q. How to address discrepancies in reported physicochemical properties (e.g., melting points) of pyrrole derivatives?

Variations in melting points (e.g., 64–66°C vs. literature values) may stem from polymorphic forms or impurities. Validate purity via HPLC (>95%) and DSC (sharp endothermic peaks). Cross-reference with databases like PubChem or CAS Common Chemistry, ensuring alignment with CC-BY-NC 4.0 licensing .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.